molecular formula C16H17N3O2 B2512602 1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole CAS No. 172265-09-7

1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2512602
CAS No.: 172265-09-7
M. Wt: 283.331
InChI Key: KQLCWEABWSEVGY-UHFFFAOYSA-N
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Description

1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole is a complex organic compound known for its unique structural properties and diverse applications This compound features a benzotriazole core, which is a heterocyclic aromatic chemical structure, combined with ethoxy and methoxyphenyl groups

Preparation Methods

The synthesis of 1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in an acidic medium.

    Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl bromide and a suitable base.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:

    1H-Benzotriazole: A simpler structure lacking the ethoxy and methoxyphenyl groups, used primarily as a corrosion inhibitor.

    2-(2H-Benzotriazol-2-yl)-4-methylphenol: Known for its UV-absorbing properties, used in sunscreens and plastic stabilizers.

Properties

IUPAC Name

1-[ethoxy-(2-methoxyphenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-3-21-16(12-8-4-7-11-15(12)20-2)19-14-10-6-5-9-13(14)17-18-19/h4-11,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLCWEABWSEVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1OC)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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